molecular formula C18H14N4O B4880900 N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide

N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B4880900
M. Wt: 302.3 g/mol
InChI Key: IURMUCRMBDMVBT-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . These compounds are significant for medicinal chemistry due to their diverse biological activity . They are present in various drugs with antiparasitic, fungicidal, anthelmintic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be established by NMR spectroscopy . For example, in the 1H NMR spectrum, the aromatic protons appear as a multiplet, the thiazole 5-H proton resonates at a specific ppm, and the NH proton signal is a singlet .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, the obtained aldehyde from the synthesis process can react with thiosemicarbazide in ethanol at reflux temperature to yield a specific product .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about various functional groups present in the compound .

Scientific Research Applications

Antiparasitic and Antioxidant Activity

Compounds with a similar structure to N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide have been synthesized with the aim of developing a class of compounds combining anthelmintic (anti-parasitic) with antioxidant properties . These compounds were found to be more active than clinically used anthelmintic drugs .

Molecular Docking Studies

N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide and related compounds have been used in molecular docking studies . These studies can provide insights into the potential interactions between these compounds and biological targets, which can guide the design of new drugs .

Treatment of Parasitic Diseases

Benzimidazole derivatives, which include N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide, have been used in the treatment of various parasitic diseases . For example, they have been proposed as an alternative treatment against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis .

Diverse Biological Activities

Compounds with a similar structure to N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Pain Management

Benzimidazole derivatives have been found to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia . This suggests that N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide and related compounds could potentially be used in pain management .

Larvicidal and Adulticidal Activities

Compounds similar to N-1H-benzimidazol-2-yl-4-(1H-pyrrol-1-yl)benzamide have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti . This suggests potential applications in controlling mosquito populations and preventing the spread of mosquito-borne diseases .

Future Directions

Benzimidazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level .

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c23-17(21-18-19-15-5-1-2-6-16(15)20-18)13-7-9-14(10-8-13)22-11-3-4-12-22/h1-12H,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURMUCRMBDMVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide

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